molecular formula C11H17NO2S B035258 Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate CAS No. 108354-76-3

Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B035258
CAS No.: 108354-76-3
M. Wt: 227.33 g/mol
InChI Key: WETGDVFITDZHRC-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C11H17NO2S and its molecular weight is 227.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Biologically Active Compounds : Tert-butyl derivatives are important intermediates in the synthesis of biologically active compounds, particularly in the field of medicinal chemistry. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is utilized in synthesizing benziimidazole compounds, which have notable biological activities (Liu Ya-hu, 2010).

  • Novel Synthetic Compounds and Structures : These compounds are used in creating unique synthetic structures. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate, a novel compound with a unique bicyclo[2.2.2]octane structure, was synthesized and studied for its molecular structure (T. Moriguchi et al., 2014).

  • Applications in Asymmetric Synthesis : Tert-butyl derivatives are also significant in asymmetric synthesis. An efficient stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide, a key intermediate for synthesizing factor Xa inhibitors, demonstrates this application (Xin Wang et al., 2017).

  • Synthesis of Protected Amino Acids : These compounds are involved in the synthesis of protected amino acids, which are crucial for developing pharmaceuticals. For example, copper-catalyzed Grignard reagents are used to synthesize protected α-amino acids with tert-butyl derivatives (J. Baldwin et al., 1996).

  • Use in Polymer Chemistry : Tert-butyl derivatives have applications in polymer chemistry, particularly in creating high-performance materials. Ortho-linked polyamides derived from 4-tert-butylcatechol, for example, exhibit high thermal stability and are suitable for making transparent, flexible, and tough films (S. Hsiao et al., 2000).

Properties

IUPAC Name

tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-6-7(2)15-9(12)8(6)10(13)14-11(3,4)5/h12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETGDVFITDZHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443440
Record name tert-Butyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108354-76-3
Record name tert-Butyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate
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Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate

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